molecular formula C15H16N2O B11869342 2-(Tert-butyl)-6-methoxyquinoline-4-carbonitrile

2-(Tert-butyl)-6-methoxyquinoline-4-carbonitrile

Cat. No.: B11869342
M. Wt: 240.30 g/mol
InChI Key: RBVZWPHZFJISGB-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-6-methoxyquinoline-4-carbonitrile is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the tert-butyl and methoxy groups in the quinoline ring enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)-6-methoxyquinoline-4-carbonitrile typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-amino-4-tert-butyl-6-methoxybenzonitrile, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and temperature control are crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)-6-methoxyquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, primary amines, and various substituted quinoline derivatives.

Scientific Research Applications

2-(Tert-butyl)-6-methoxyquinoline-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Tert-butyl)-6-methoxyquinoline-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tert-butyl and methoxy groups can influence the compound’s binding affinity and selectivity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tert-butyl)-4-methoxyquinoline
  • 2-(Tert-butyl)-6-methoxyquinoline
  • 2-(Tert-butyl)-4-chloroquinoline

Uniqueness

2-(Tert-butyl)-6-methoxyquinoline-4-carbonitrile is unique due to the specific positioning of the methoxy and nitrile groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

2-tert-butyl-6-methoxyquinoline-4-carbonitrile

InChI

InChI=1S/C15H16N2O/c1-15(2,3)14-7-10(9-16)12-8-11(18-4)5-6-13(12)17-14/h5-8H,1-4H3

InChI Key

RBVZWPHZFJISGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=C(C=C2)OC)C(=C1)C#N

Origin of Product

United States

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